molecular formula C25H14Br2ClF3N4S B10937765 2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10937765
M. Wt: 654.7 g/mol
InChI Key: ZNBRLNCPTKNQIN-UHFFFAOYSA-N
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Description

2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound characterized by its unique structure, which includes bromophenyl, chloropyrazolyl, methylthienyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of bromophenyl and thienyl groups allows for potential oxidation reactions.

    Reduction: The compound can be reduced under specific conditions, altering its functional groups.

    Substitution: The chloropyrazolyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The bromophenyl and chloropyrazolyl groups are likely to play a role in binding to target proteins or enzymes, affecting their function. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and trifluoromethyl-substituted compounds Compared to these, 2-[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]-4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H14Br2ClF3N4S

Molecular Weight

654.7 g/mol

IUPAC Name

2-[3,5-bis(4-bromophenyl)-4-chloropyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C25H14Br2ClF3N4S/c1-13-2-11-19(36-13)18-12-20(25(29,30)31)33-24(32-18)35-23(15-5-9-17(27)10-6-15)21(28)22(34-35)14-3-7-16(26)8-4-14/h2-12H,1H3

InChI Key

ZNBRLNCPTKNQIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NC(=N2)N3C(=C(C(=N3)C4=CC=C(C=C4)Br)Cl)C5=CC=C(C=C5)Br)C(F)(F)F

Origin of Product

United States

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